Autophinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

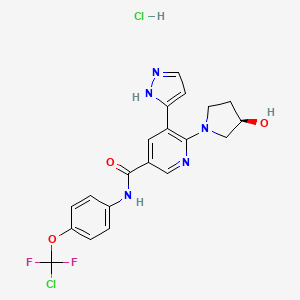

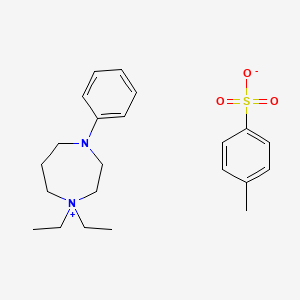

Autophinib ist ein potenter und selektiver Inhibitor der Autophagie, der speziell auf die Vakuoläre Proteinsortierung 34 (VPS34) Kinase abzielt. Es ist bekannt für seine Fähigkeit, die durch Hunger und Rapamycin induzierte Autophagie mit IC50-Werten von 90 nM bzw. 40 nM zu hemmen . This compound ist auch ein ATP-kompetitiver Inhibitor von VPS34 mit einem IC50 von 19 nM .

Wissenschaftliche Forschungsanwendungen

Autophinib has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Autophinib primarily targets the VPS34 protein kinase , a key component in the autophagy process . Autophagy is a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis .

Mode of Action

This compound is an ATP-competitive inhibitor of VPS34 . It interacts with VPS34, decreasing the accumulation of the lipidated protein LC3 on the autophagosomal membrane . This interaction inhibits the autophagy process, thereby affecting the survival and growth of cells, particularly cancer cells .

Biochemical Pathways

This compound significantly impacts the autophagy process, a key biochemical pathway involved in maintaining cellular homeostasis . By inhibiting VPS34, this compound disrupts the formation of autophagosomes, thereby altering the composition of proteins within these structures . This can deeply influence the resulting pro-tumourigenic or anticancer effect of autophagy modulators .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the autophagy process . This results in an alteration in the composition of the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells . The altered protein content of PS-EVs can participate in the modulation of the fibroblast metabolism and phenotype .

Action Environment

These factors can guide the choice of an appropriate drug and dose for individual patients

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Autophinib plays a significant role in biochemical reactions. It interacts with the lipid kinase VPS34 . The nature of these interactions is competitive, particularly with ATP .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that is crucial for maintaining cellular homeostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with VPS34 . It is an ATP-competitive VPS34 inhibitor , which means it competes with ATP for binding to VPS34, thereby inhibiting its activity.

Metabolic Pathways

This compound is involved in the autophagy metabolic pathway . It interacts with the enzyme VPS34

Vorbereitungsmethoden

Die Synthese von Autophinib umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

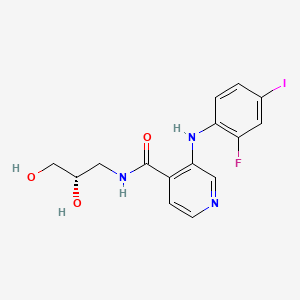

Bildung der Kernstruktur: Die Kernstruktur von this compound, 6-Chlor-N-(5-Methyl-1H-pyrazol-3-yl)-2-(4-Nitrophenoxy)-4-pyrimidinamin, wird durch eine Reihe von Reaktionen synthetisiert, die Chlorierung, Nitrierung und Aminierung umfassen.

Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann modifiziert, um die gewünschten funktionellen Gruppen, wie die Pyrazolyl- und Nitrophenoxygruppen, einzuführen.

Analyse Chemischer Reaktionen

Autophinib durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion: This compound kann Oxidations- und Reduktionsreaktionen unterliegen, insbesondere unter Beteiligung der Nitrophenoxygruppe.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Chlor- und Nitropositionen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Nucleophile wie Amine oder Thiole.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrophenoxygruppe zur Bildung von Aminophenoxy-Derivaten führen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Autophagie und ihre Regulation zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es VPS34 hemmt, eine Klasse-III-Phosphatidylinositol-3-Kinase (PI3K), die an der Initiierung der Autophagie beteiligt ist . Durch die kompetitive Bindung an die ATP-Bindungsstelle von VPS34 verhindert this compound, dass die Kinase ihre Substrate phosphoryliert, wodurch die Bildung von Autophagosomen blockiert wird . Diese Hemmung führt zur Anhäufung von Autophagie-assoziierten Proteinen und zur Unterdrückung von Autophagie-abhängigen Prozessen .

Vergleich Mit ähnlichen Verbindungen

Autophinib ist unter den Autophagie-Inhibitoren einzigartig aufgrund seiner hohen Selektivität und Potenz für VPS34. Ähnliche Verbindungen umfassen:

Bafilomycin A1: Ein Inhibitor der Vakuolären ATPase (V-ATPase), der die Autophagie indirekt hemmt, indem er die Ansäuerung von Lysosomen verhindert.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Zielsetzung von VPS34, ohne andere Lipidkinasen, mTOR oder TBK1 zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung der Autophagie mit minimalen Off-Target-Effekten macht .

Eigenschaften

IUPAC Name |

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMAXLRGBKFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Autophinib and how does it work?

A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]

Q2: What is the downstream effect of this compound inhibiting VPS34?

A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]

Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?

A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []

Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?

A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]

Q5: How does this compound's impact on autophagy relate to cancer treatment?

A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]

Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?

A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []

Q7: Has this compound's effect on TFEB phosphorylation been investigated?

A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []

Q8: Is there any evidence suggesting this compound can influence ferroptosis?

A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []

Q9: Has this compound been investigated in any in vivo models of disease?

A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []

Q10: What are the potential implications of this compound's effects on extracellular vesicles?

A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.

Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?

A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)